6-Methylchrysene

Description

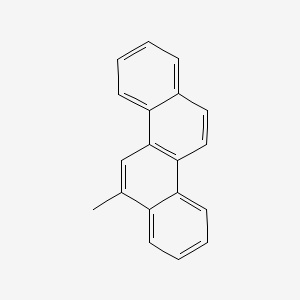

RN given refers to parent cpd; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

6-methylchrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14/c1-13-12-19-16-8-3-2-6-14(16)10-11-18(19)17-9-5-4-7-15(13)17/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVDRLYVNFOSCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074814 | |

| Record name | 6-Methylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1705-85-7, 41637-90-5 | |

| Record name | 6-Methylchrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1705-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylchrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001705857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysene, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041637905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylchrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLCHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ0QU2286V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Methylchrysene: A Technical Guide to its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylchrysene is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest within the scientific community due to its carcinogenic properties and widespread presence in the environment. This technical guide provides a comprehensive overview of the discovery, synthesis, and natural occurrence of this compound, with a focus on quantitative data and detailed experimental methodologies.

Discovery and Synthesis

While the precise initial discovery of this compound from a natural source is not well-documented, its unambiguous synthesis and identification were pivotal for subsequent toxicological and environmental studies. A key publication by Hecht, Bondinell, and Hoffmann in 1974 detailed the synthesis of all six isomers of methylchrysene, including this compound, with a purity exceeding 99.9%.[1][2] This work provided the authenticated standards necessary for the accurate identification and quantification of these compounds in complex environmental mixtures.

The synthesis of this compound has been achieved through various chemical reactions, including photochemical cyclization.[3] More recent methods have also been developed, highlighting the ongoing interest in obtaining pure isomers for research purposes.

Natural Occurrence

This compound is not produced commercially but is formed as a product of incomplete combustion of organic materials. It is a component of complex mixtures of PAHs and has been identified in various environmental and anthropogenic sources.

Cigarette Smoke

Tobacco smoke is a significant source of exposure to this compound. Rigorous analytical studies have confirmed its presence in cigarette smoke condensate.

Crude Oil and Petroleum Products

Methylated chrysenes, including the 6-methyl isomer, are known constituents of crude oil and petroleum distillates.[4][5] Their presence is of interest in the fields of geochemistry and environmental science, particularly in the context of oil spills and petroleum contamination. Studies have shown the presence of 1-, 2-, 3-, and 6-methylchrysenes in crude oils and source rocks.

Coal Tar

Coal tar, a byproduct of coal carbonization, is a complex mixture containing numerous PAHs. This compound has been identified as a component of coal tar and its derivatives, which are used in various industrial applications.

Quantitative Data

The concentration of this compound varies significantly depending on the source. The following tables summarize available quantitative data.

Table 1: Concentration of this compound in Cigarette Smoke

| Source | Concentration | Reference |

| Mainstream smoke of one U.S. blended nonfilter cigarette (85 mm) | 7.2 ng/cigarette | |

| Mainstream cigarette smoke (alternative measurement) | 0.007 µ g/cigarette |

Table 2: Presence of this compound in Crude Oil

| Source Material | Compound Detected | Quantitative Data | Reference |

| Mid-continent medium petroleum distillate | 1-Methylchrysene (as an example of a methylchrysene isomer) | Not specified for this compound, but methylchrysenes are present. | |

| Early Paleozoic and Cenozoic oils and source rocks | 1-, 2-, 3-, and this compound | Present, but specific concentrations for this compound are not detailed in the abstract. |

Table 3: Presence of this compound in Coal Tar

| Source Material | Compound Detected | Quantitative Data | Reference |

| Standard Reference Material (SRM) 1597a (Coal Tar) | This compound | Identified as a component. | |

| Refined Coal Tar Sealant | General PAHs | High levels of various PAHs, implying the likely presence of methylchrysenes. |

Experimental Protocols

The isolation and identification of this compound from complex mixtures require sophisticated analytical techniques. The following protocol is based on the methodology developed for the analysis of cigarette smoke condensate by Hecht et al. (1974).

Protocol: Isolation and Identification of Methylchrysenes from Cigarette Smoke Condensate

-

Solvent Partitioning:

-

The total smoke condensate is partitioned between methanol-water and cyclohexane to separate the less polar components, including PAHs, into the cyclohexane phase.

-

The cyclohexane fraction is then partitioned between nitromethane and cyclohexane. The PAHs are concentrated in the nitromethane phase.

-

-

Column Chromatography:

-

The nitromethane phase is evaporated, and the residue is dissolved in cyclohexane.

-

The solution is subjected to column chromatography on Florisil. Elution with hexane separates the PAHs from more polar compounds.

-

-

Diels-Alder Reaction:

-

To remove interfering benz[a]anthracenes, the PAH fraction is treated with maleic anhydride. Benz[a]anthracene and its derivatives undergo a Diels-Alder reaction, forming adducts that can be separated.

-

-

High-Speed Liquid Chromatography (HPLC):

-

The fraction is then subjected to HPLC on a silica column to enrich the methylchrysene isomers.

-

-

Gas Chromatography (GC):

-

The enriched fraction is analyzed by gas chromatography to separate the 1-, 2-, 3-, and 4-methylchrysene isomers.

-

-

Paper Chromatography:

-

The 5- and this compound isomers, which may not be fully resolved by GC, are separated by paper chromatography on acetylated paper.

-

-

Quantification:

-

An internal standard, such as ¹⁴C-labeled chrysene, is added at the beginning of the procedure to allow for the calculation of recovery and accurate quantification of the methylchrysene isomers.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isolation and identification of this compound from a complex mixture like cigarette smoke.

Caption: Experimental workflow for the isolation and identification of this compound.

References

6-Methylchrysene: A Technical Guide to its Presence in Tobacco Smoke and Environmental Fate

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylchrysene is a polycyclic aromatic hydrocarbon (PAH) of significant interest to researchers in toxicology, environmental science, and drug development due to its carcinogenic properties and prevalence in tobacco smoke and various environmental matrices. This technical guide provides a comprehensive overview of this compound, focusing on its quantitative levels in tobacco smoke and environmental sources, detailed analytical methodologies for its detection, and its metabolic activation pathway.

Quantitative Analysis of this compound

The concentration of this compound has been quantified in both mainstream and sidestream tobacco smoke, as well as in various environmental compartments. The following tables summarize the reported quantitative data to facilitate comparison across different sources.

Table 1: Quantitative Data of this compound in Tobacco Smoke

| Source Type | Sample Description | This compound Concentration (ng/cigarette) | Reference(s) |

| Mainstream Smoke | U.S. blended nonfilter cigarette | 7.2 | [1] |

| Mainstream Smoke | Kentucky 3R4F Research Cigarette | Not detected (< LOQ) | [2] |

| Sidestream Smoke | Nonfilter Cigarettes | Higher than mainstream smoke (ratio not specified) | [3] |

Table 2: Quantitative Data of this compound in Environmental Sources

| Environmental Matrix | Sample Description | This compound Concentration | Reference(s) |

| Air | Urban air particulate matter (Stockholm, Sweden) | 1.57 - 12.7 pg/m³ | [4] |

| Air | Urban air particulate matter (Limeira, Brazil) | 19.6 - 30.2 pg/m³ | [4] |

| Soil | Contaminated soil | 2.41 mg/kg | |

| Sediment | Marine sediment | 7.53 mg/kg | |

| Water | Marine water | 1 mg/L | |

| Water | Fresh water | 10 mg/L |

Experimental Protocols

Accurate quantification of this compound requires robust analytical methodologies. The following sections detail the experimental protocols for its analysis in tobacco smoke and environmental samples.

Analysis of this compound in Cigarette Smoke

This protocol is a composite of established methods for the analysis of PAHs in cigarette smoke condensate.

1. Sample Collection:

-

Mainstream smoke particulate matter is collected on a glass fiber filter pad (Cambridge filter pad) using a smoking machine under standardized conditions (e.g., ISO or Health Canada Intense).

2. Extraction:

-

The filter pad is extracted with a suitable solvent mixture, such as toluene/ethanol (9:1, v/v), using an accelerated solvent extraction (ASE) system.

-

Alternatively, Soxhlet extraction or ultrasonic agitation with solvents like cyclohexane or dichloromethane can be employed.

3. Cleanup (Purification):

-

The crude extract is subjected to a cleanup procedure to remove interfering matrix components.

-

Solid-phase extraction (SPE) is commonly used. A silica gel or Florisil cartridge can be employed.

-

The extract is loaded onto the conditioned SPE cartridge, and interfering compounds are washed away with a non-polar solvent like hexane.

-

The PAH fraction, including this compound, is then eluted with a more polar solvent or solvent mixture (e.g., dichloromethane/hexane).

4. Analysis (GC-MS):

-

The purified extract is concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).

-

Injector: Splitless injection at a high temperature (e.g., 280-300°C).

-

Oven Temperature Program: A programmed temperature ramp is used to separate the PAHs. A typical program might be: initial temperature of 60-80°C, hold for 1-2 minutes, then ramp at 5-10°C/min to 300-320°C, and hold for 5-10 minutes.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and selectivity. The molecular ion (m/z 242) and other characteristic fragment ions of this compound are monitored.

-

Quantification: Quantification is performed using an internal standard method, with a deuterated PAH (e.g., chrysene-d12) added at the beginning of the extraction process.

-

Analysis of this compound in Environmental Samples (Air, Water, Soil)

The following are generalized protocols based on EPA methods and other published procedures for PAH analysis in environmental matrices.

1. Sample Collection:

-

Air: High-volume air samplers are used to draw a known volume of air through a quartz fiber filter (to collect particulate matter) followed by a sorbent cartridge (e.g., polyurethane foam, PUF) to trap vapor-phase PAHs.

-

Water: Grab samples are collected in amber glass bottles.

-

Soil/Sediment: Grab samples are collected using a stainless steel scoop or corer and stored in amber glass jars.

2. Sample Preparation and Extraction:

-

Air Filters and Sorbents: Filters and sorbents are typically extracted together using Soxhlet extraction with a solvent like dichloromethane or a mixture of hexane and acetone.

-

Water: Liquid-liquid extraction with a solvent like dichloromethane or solid-phase extraction using a C18 cartridge is performed.

-

Soil/Sediment: Samples are first dried (e.g., freeze-drying or air-drying mixed with anhydrous sodium sulfate) and then extracted using Soxhlet, ultrasonic, or accelerated solvent extraction with solvents such as dichloromethane, hexane/acetone, or toluene.

3. Cleanup:

-

The extracts from all matrices are typically cleaned up using column chromatography with silica gel or alumina, or by using SPE cartridges. The cleanup step is crucial to remove lipids, humic acids, and other co-extracted interfering substances.

4. Analysis:

-

Analysis is performed by GC-MS as described for tobacco smoke, or by High-Performance Liquid Chromatography (HPLC) with fluorescence and/or UV detection.

-

HPLC Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water is typically employed.

-

Detection: A fluorescence detector is highly selective for PAHs. The excitation and emission wavelengths are programmed to change during the chromatographic run to optimize the detection of each PAH. A UV detector can be used in series for confirmation.

-

Visualizations

Experimental Workflow for this compound Analysis

Caption: General experimental workflow for the analysis of this compound.

Metabolic Activation of this compound

This compound, like many other PAHs, is metabolically activated to carcinogenic forms by cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1A2. This process involves the formation of dihydrodiol epoxides which can bind to DNA, leading to mutations and potentially cancer.

Caption: Metabolic activation pathway of this compound.

Conclusion

This compound is a notable carcinogenic PAH present in tobacco smoke and the environment. Its quantification requires sensitive and specific analytical methods, typically involving chromatographic separation coupled with mass spectrometric or fluorescence detection. Understanding its metabolic activation pathway via cytochrome P450 enzymes is crucial for assessing its toxicological risk and for the development of potential strategies for harm reduction. This guide provides a foundational resource for professionals engaged in research and development in related fields.

References

- 1. download.industrydocuments.ucsf.edu [download.industrydocuments.ucsf.edu]

- 2. Optimized method for determination of 16 FDA polycyclic aromatic hydrocarbons (PAHs) in mainstream cigarette smoke by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Physicochemical Nature of Sidestream Smoke Environmental Tobacco Smoke - Environmental Tobacco Smoke - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Detection of benz[j]aceanthrylene in urban air and evaluation of its genotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

isomers of methylchrysene and their structures

An In-depth Technical Guide to the Isomers of Methylchrysene and Their Structures

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isomers of methylchrysene, focusing on their structures, physicochemical properties, biological activities, and relevant experimental methodologies. Methylchrysenes are a group of polycyclic aromatic hydrocarbons (PAHs) that are of significant interest due to their presence in environmental pollutants and their varying carcinogenic potential.

Structures of Methylchrysene Isomers

Chrysene is a polycyclic aromatic hydrocarbon with the chemical formula C₁₈H₁₂. Methylchrysene isomers are formed by the substitution of one hydrogen atom with a methyl group at different positions on the chrysene backbone. There are six possible isomers of methylchrysene: 1-methylchrysene, 2-methylchrysene, 3-methylchrysene, 4-methylchrysene, 5-methylchrysene, and 6-methylchrysene. The numbering of the carbon atoms in the chrysene molecule dictates the nomenclature of these isomers.

The structures of the six methylchrysene isomers are as follows:

-

1-Methylchrysene: The methyl group is attached to the carbon at position 1.

-

2-Methylchrysene: The methyl group is attached to the carbon at position 2.

-

3-Methylchrysene: The methyl group is attached to the carbon at position 3.

-

4-Methylchrysene: The methyl group is attached to the carbon at position 4.

-

5-Methylchrysene: The methyl group is attached to the carbon at position 5.

-

This compound: The methyl group is attached to the carbon at position 6.

Physicochemical Properties of Methylchrysene Isomers

The physicochemical properties of methylchrysene isomers are crucial for their analysis, separation, and understanding their environmental fate and biological interactions. The following table summarizes key quantitative data for some of the isomers.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Vapor Pressure (mmHg) | Appearance |

| 1-Methylchrysene | C₁₉H₁₄ | 242.32 | Not specified | Not specified | Not specified |

| 2-Methylchrysene | C₁₉H₁₄ | 242.32 | Not specified | Not specified | Not specified |

| 3-Methylchrysene | C₁₉H₁₄ | 242.32 | Not specified | Not specified | Not specified |

| 4-Methylchrysene | C₁₉H₁₄ | 242.32 | Not specified | Not specified | Not specified |

| 5-Methylchrysene | C₁₉H₁₄ | 242.32[1] | 117.5[1] | 0.00000025[1][2] | Purple crystals[1] |

| This compound | C₁₉H₁₄ | 242.32 | Not specified | Not specified | Not specified |

Carcinogenic and Mutagenic Activity

The carcinogenicity of methylchrysene isomers varies significantly with the position of the methyl group. 5-Methylchrysene is a potent carcinogen, while other isomers exhibit weaker or no carcinogenic activity. The mutagenic potential of these isomers, often assessed using the Ames test, also shows this structure-activity relationship.

| Isomer | Tumor Initiating Activity on Mouse Skin | Carcinogenicity | Mutagenicity (Ames Test) |

| 1-Methylchrysene | Moderate | Weak or inactive | Not specified |

| 2-Methylchrysene | Moderate | Weak or inactive | Not specified |

| 3-Methylchrysene | Strong | Weak or inactive | Not specified |

| 4-Methylchrysene | Moderate | Weak or inactive | Not specified |

| 5-Methylchrysene | Strong | Strong | Mutagenic |

| This compound | Strong | Weak or inactive | Non-mutagenic diol-epoxides |

Experimental Protocols

Synthesis of Methylchrysene Isomers

A common method for the synthesis of specific methylchrysene isomers is through photochemical cyclization, often referred to as the Mallory reaction. This process typically involves the following steps:

-

Synthesis of Stilbene Analogs: The precursor stilbenoids are often prepared via a Wittig reaction. For example, a substituted benzaldehyde is reacted with a naphthalenylmethylphosphonium salt in the presence of a base.

-

Photochemical Cyclization: The synthesized stilbenoid is dissolved in a suitable solvent (e.g., cyclohexane) and irradiated with a high-pressure mercury lamp. An oxidizing agent, such as iodine, is often used to facilitate the cyclization and aromatization to form the chrysene skeleton.

-

Purification: The resulting methylchrysene isomer is then purified using techniques like flash chromatography.

For instance, 1-, 3-, and this compound have been synthesized with yields of 82-88% using photochemical cyclization with stoichiometric amounts of iodine. The synthesis of 2-methylchrysene has been achieved with a 72% yield through a regioselective photochemical cyclization involving the elimination of an ortho-methoxy group.

Separation of Methylchrysene Isomers

The separation of methylchrysene isomers from complex mixtures, such as those found in crude oil or environmental samples, is challenging due to their similar physicochemical properties. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC):

-

Column: A Phenyl-Hexyl column is often preferred over a standard C18 column. The phenyl groups in the stationary phase provide π-π interactions with the aromatic rings of the chrysene isomers, leading to improved selectivity.

-

Mobile Phase: A gradient of methanol and water is commonly used. Methanol can enhance the π-π interactions, improving resolution.

-

Sample Preparation: Samples are dissolved in methanol or acetonitrile, diluted, and filtered before injection.

-

System Equilibration: The HPLC system is equilibrated with the initial mobile phase composition until a stable baseline is achieved.

Gas Chromatography (GC):

-

Column: High-efficiency capillary columns are used to separate isomers.

-

Detection: Mass spectrometry (MS) is often coupled with GC (GC-MS) for the identification and quantification of isomers based on their mass spectra and retention times.

Biological Assays for Carcinogenicity and Mutagenicity

Mouse Skin Initiation-Promotion Assay:

This in vivo assay is a standard method for evaluating the carcinogenic potential of chemical compounds.

-

Initiation: A single dose of the test compound (a methylchrysene isomer) is applied to the skin of mice.

-

Promotion: This is followed by repeated applications of a tumor promoter.

-

Observation: The mice are monitored over time, and the number and incidence of tumors are recorded.

Ames Test (Bacterial Reverse Mutation Assay):

The Ames test is a widely used in vitro method to assess the mutagenic potential of chemicals.

-

Bacterial Strain: The test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth).

-

Exposure: The bacteria are exposed to the test compound, with and without metabolic activation (typically using a rat liver extract, S9 mix).

-

Reversion: The assay measures the frequency of reverse mutations that restore the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-deficient medium. An increase in the number of revertant colonies indicates that the compound is mutagenic.

Metabolic Activation of Methylchrysene

The carcinogenicity of many PAHs, including methylchrysene, is not due to the parent compound itself but rather to its metabolic activation into reactive intermediates that can bind to DNA, forming adducts that can lead to mutations and cancer. The primary pathway for this activation involves the formation of diol epoxides.

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a typical experimental workflow for the synthesis, purification, and analysis of methylchrysene isomers.

This guide has provided a detailed overview of the isomers of methylchrysene, covering their structures, properties, biological activities, and key experimental protocols. The significant differences in the carcinogenicity of these isomers highlight the importance of understanding their structure-activity relationships, which is crucial for risk assessment and the development of potential therapeutic interventions.

References

Carcinogenic Potential of 6-Methylchrysene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the carcinogenic potential of 6-Methylchrysene, a polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke and other combustion products.[1] This document details its metabolic activation, DNA adduct formation, mutagenicity, and in vivo carcinogenicity, presenting quantitative data in structured tables and outlining detailed experimental protocols. Visual diagrams of key pathways and workflows are provided to facilitate understanding.

Introduction

This compound is one of six isomeric methylchrysenes and has been identified as a strong tumor initiator.[1] While not as potent a complete carcinogen as its isomer, 5-Methylchrysene, its presence in environmental sources necessitates a thorough understanding of its carcinogenic risk.[1][2] This guide synthesizes current research to provide a technical resource for professionals involved in toxicology, cancer research, and drug development.

Metabolic Activation and DNA Adduct Formation

The carcinogenicity of this compound, like many PAHs, is not inherent to the parent molecule but results from its metabolic activation to reactive electrophiles that can covalently bind to DNA, forming DNA adducts. This process is a critical initiating event in chemical carcinogenesis.

The primary metabolic activation pathway for this compound involves its conversion to a bay-region diol epoxide. This multi-step process is catalyzed by cytochrome P450 (CYP) enzymes and epoxide hydrolase. The key steps are:

-

Epoxidation: Cytochrome P450 enzymes, primarily CYP1A1 and CYP1A2 in the lung and liver respectively, oxidize the 1,2-double bond of this compound to form this compound-1,2-oxide.[2]

-

Hydration: Epoxide hydrolase catalyzes the hydration of the epoxide to form trans-1,2-dihydroxy-1,2-dihydro-6-methylchrysene (6-MeC-1,2-diol). This metabolite is considered a proximate carcinogen.

-

Second Epoxidation: A second epoxidation event, again catalyzed by CYP enzymes, occurs on the 3,4-double bond of the diol, forming the ultimate carcinogen, 1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-6-methylchrysene (6-MeC-1,2-diol-3,4-epoxide).

This diol epoxide is highly reactive and can form covalent adducts with cellular macromolecules, most importantly DNA. The formation of these adducts can lead to mutations during DNA replication if not repaired, potentially initiating the process of carcinogenesis.

In human liver microsomes, the formation of the proximate carcinogenic 1,2-diol from this compound has been observed at rates of 0.3 to 3.1 pmol/mg protein/min.

In Vivo Carcinogenicity

Studies on mouse skin have demonstrated that this compound is a potent tumor initiator. In a typical initiation-promotion study, a single application of the initiator is followed by repeated applications of a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA).

Table 1: Tumor-Initiating Activity of this compound on Mouse Skin

| Compound | Initiating Dose (mg) | Percentage of Mice with Tumors (%) | Tumors per Mouse |

| 6-Nitrochrysene | 1.0 | 60 | 2.1 |

Data from a study on female CD-1 mice, promoted with tetradecanoylphorbol acetate.

It is important to note that while this compound is a strong initiator, other isomers like 5-Methylchrysene are considered strong complete carcinogens.

Mutagenicity

The ultimate carcinogenic metabolite of this compound, the 6-MeC-1,2-diol-3,4-epoxide, is responsible for its mutagenic activity. However, studies comparing the mutagenicity of the diol epoxides of 5-Methylchrysene and this compound in Salmonella typhimurium have shown that the 6-MeC-1,2-diol-3,4-epoxides were not mutagenic at the same doses where the 5-MeC counterparts were highly mutagenic. This suggests a significant difference in the mutagenic potential of the ultimate metabolites of these two isomers, which correlates with their differing carcinogenic potencies.

Experimental Protocols

Mouse Skin Initiation-Promotion Assay

This protocol is a standard method for assessing the tumor-initiating activity of a chemical.

-

Animals: Female CD-1 mice, 6-8 weeks old, are often used. They should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Initiation: The dorsal skin of the mice is shaved 2 days before treatment. A single topical application of this compound, dissolved in a suitable vehicle like acetone (e.g., 1.0 mg in 100 µL), is applied to the shaved area. A control group receives the vehicle only.

-

Promotion: Two weeks after initiation, the promotion phase begins. A solution of a tumor promoter, typically TPA (e.g., 5 nmol in 100 µL of acetone), is applied topically to the same area twice a week.

-

Tumor Monitoring: Mice are observed weekly for the appearance of skin tumors (papillomas). The number and size of tumors are recorded for each animal.

-

Duration: The promotion phase typically continues for 20-26 weeks.

-

Histopathology: At the end of the study, mice are euthanized, and skin tumors and surrounding tissues are collected. Tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histopathological examination to confirm the diagnosis of papillomas and identify any progression to squamous cell carcinomas.

Analysis of this compound-DNA Adducts

Detecting and quantifying DNA adducts is crucial for understanding the genotoxic potential of this compound.

-

DNA Isolation: DNA is isolated from target tissues (e.g., mouse skin) or cells exposed to this compound. Standard methods like phenol-chloroform extraction or commercial kits can be used to obtain high-quality DNA.

-

DNA Digestion: The isolated DNA is enzymatically hydrolyzed to individual deoxynucleosides using a cocktail of enzymes such as micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (for ³²P-Postlabeling): For the highly sensitive ³²P-postlabeling assay, bulky aromatic adducts are enriched relative to normal nucleotides, often using nuclease P1 digestion followed by butanol extraction.

-

³²P-Postlabeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group using T4 polynucleotide kinase and [γ-³²P]ATP.

-

Chromatographic Separation: The ³²P-labeled adducts are separated using multi-directional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Adducts are detected and quantified by their radioactive decay using storage phosphor imaging.

-

HPLC-MS/MS Analysis: Alternatively, DNA adducts can be analyzed by the highly specific and sensitive technique of HPLC-tandem mass spectrometry (HPLC-MS/MS). This method allows for the direct detection and quantification of specific adducts without the need for radiolabeling.

Logical Relationship of Carcinogenesis

The carcinogenic process initiated by this compound follows a logical sequence of events, from initial exposure to the potential development of tumors. This relationship is depicted in the following diagram.

Conclusion

This compound is a significant environmental carcinogen that acts as a potent tumor initiator. Its carcinogenic activity is dependent on metabolic activation to a bay-region diol epoxide, which can form DNA adducts, leading to mutations and the initiation of cancer. While its mutagenic and complete carcinogenic potential appears to be lower than that of its isomer, 5-Methylchrysene, its role as a strong tumor initiator underscores the importance of understanding its mechanisms of action and assessing its risk to human health. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals working to further elucidate the carcinogenic properties of this and other polycyclic aromatic hydrocarbons.

References

The Metabolism and Biotransformation of 6-Methylchrysene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylchrysene, a polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke and other combustion products, is a weak carcinogen whose biological activity is intrinsically linked to its metabolic fate.[1][2] This technical guide provides a comprehensive overview of the metabolism and biotransformation of this compound, synthesizing data from key in vitro and in vivo studies. It details the enzymatic processes governing its conversion, the primary metabolites formed, and the experimental methodologies employed in its investigation. Particular focus is given to the role of cytochrome P450 enzymes in both detoxification and metabolic activation pathways, offering insights for toxicology and drug development research.

Introduction

This compound is an isomer of methylchrysene, and its carcinogenicity is notably weaker than that of its potent counterpart, 5-methylchrysene.[1][2] The difference in carcinogenic potential is not attributed to significant variations in the initial rates of metabolic activation but rather to the intrinsic properties of their ultimate carcinogenic metabolites.[3] Understanding the biotransformation of this compound is crucial for assessing its human health risk and for developing strategies to mitigate its potential toxicity.

The metabolism of this compound primarily involves oxidation reactions catalyzed by cytochrome P450 (P450) enzymes, leading to the formation of various metabolites, including dihydrodiols, phenols, and hydroxymethyl derivatives. These reactions can lead to detoxification and excretion or, alternatively, to the formation of reactive intermediates that can bind to cellular macromolecules like DNA, initiating carcinogenic processes.

Metabolic Pathways of this compound

The biotransformation of this compound proceeds through two main pathways: ring oxidation and methyl group hydroxylation.

Ring Oxidation

Ring oxidation is a critical step in both the detoxification and activation of this compound. This process is primarily catalyzed by P450 enzymes, leading to the formation of epoxides which are then hydrolyzed by epoxide hydrolase to form trans-dihydrodiols. The major ring oxidation products include:

-

trans-1,2-dihydroxy-1,2-dihydro-6-methylchrysene (6-MeC-1,2-diol): This is a proximate carcinogen, which can be further metabolized to a highly reactive bay-region diol epoxide. The formation of 6-MeC-1,2-diol is stereoselective, with the (1R,2R)-enantiomer being predominant.

-

Bay region dihydrodiols and phenols: These represent further products of ring oxidation.

The metabolic activation pathway via the formation of a diol epoxide is a well-established mechanism for many carcinogenic PAHs. For this compound, this pathway mirrors that of the more potent carcinogen 5-methylchrysene.

Methyl Group Hydroxylation

Oxidation of the methyl group leads to the formation of 6-(hydroxymethyl)chrysene. This reaction is also catalyzed by P450 enzymes and is generally considered a detoxification pathway. However, the resulting alcohol can be further conjugated and excreted.

Dealkylation and Further Metabolism

In addition to oxidation, this compound can undergo dealkylation to yield chrysene. Further metabolism can also involve bioalkylation to form dimethyl substituted chrysenes. In rat liver cytosol, chrysene itself can be bioalkylated to form this compound.

Enzymes Involved in Metabolism

The metabolism of this compound is predominantly carried out by the cytochrome P450 superfamily of enzymes. Specific isoforms play distinct roles in the different metabolic pathways.

-

P450 1A1 and 1A2: These enzymes are significantly involved in the formation of 6-MeC-1,2-diol and other ring-oxidized metabolites. P450 1A1 is particularly important in the metabolic activation of this compound in the human lung, while P450 1A2 is a key catalyst in the liver.

-

P450 2C10: This isoform is also an important catalyst for the metabolic activation of this compound in the human liver.

-

P450 3A4: This enzyme is active in the methyl hydroxylation of this compound.

-

P450 1A2 and 3A4: Both of these enzymes contribute to the formation of 6-(hydroxymethyl)chrysene.

The involvement of these specific P450 enzymes highlights the tissue-specific metabolism of this compound, with different enzymes playing dominant roles in the liver versus the lung.

Quantitative Analysis of Metabolism

The rate of metabolite formation provides crucial information for understanding the kinetics of this compound biotransformation. The following table summarizes the formation rates of the proximate carcinogenic 1,2-diols in human liver and pulmonary microsomes.

| Tissue | Metabolite | Formation Rate (pmol/mg protein/min) | Reference |

| Human Liver Microsomes | 6-MeC-1,2-diol | 0.3 - 3.1 | |

| Human Pulmonary Microsomes | 6-MeC-1,2-diol | Activity detected in 4 of 11 samples (extent of metabolism was less than in hepatic samples) |

Experimental Protocols

The investigation of this compound metabolism relies on a variety of in vitro and in vivo experimental approaches.

In Vitro Metabolism with Human Liver and Pulmonary Microsomes

-

Objective: To identify the major metabolites of this compound and the P450 enzymes responsible for their formation.

-

Methodology:

-

Human liver and lung microsomes are incubated with this compound in the presence of an NADPH-generating system.

-

The reaction is terminated, and the metabolites are extracted.

-

Metabolites are separated and identified using High-Performance Liquid Chromatography (HPLC) with fluorescence and UV detection.

-

To identify the specific P450s involved, experiments are conducted with:

-

Chemical inhibitors: Specific inhibitors for different P450 isoforms are added to the incubation mixture.

-

Antibodies: Antibodies that specifically inhibit the activity of certain P450s are used.

-

Recombinant human P450s: Purified, individually expressed P450 enzymes are used to determine their specific catalytic activities towards this compound.

-

-

In Vivo Metabolism in Rat Subcutaneous Tissue

-

Objective: To investigate the metabolism of this compound in a whole-animal model.

-

Methodology:

-

This compound is administered to rats via subcutaneous injection.

-

After a specific time period, the subcutaneous tissue at the injection site is excised.

-

The tissue is homogenized, and metabolites are extracted.

-

Metabolites are identified and quantified using techniques such as Gas Chromatography (GC) and Mass Spectrometry (MS).

-

Visualizing Metabolic Pathways and Workflows

Metabolic Pathways of this compound

References

In-Depth Toxicological Profile of 6-Methylchrysene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylchrysene is a polycyclic aromatic hydrocarbon (PAH) that has been the subject of toxicological evaluation due to its presence in environmental mixtures such as tobacco smoke. Unlike its potent carcinogenic isomer, 5-methylchrysene, this compound exhibits a distinct toxicological profile characterized by strong tumor-initiating activity but weak overall carcinogenicity. This technical guide provides a comprehensive overview of the toxicological data available for this compound, with a focus on its metabolism, genotoxicity, and carcinogenicity. All quantitative data are summarized in structured tables, and detailed experimental protocols for key studies are provided. Visual diagrams generated using Graphviz are included to illustrate metabolic pathways and experimental workflows.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for this compound.

Table 1: Acute Toxicity

| Endpoint | Value | Species | Route | Reference |

| LD50 | No specific value found. Classified as Acute Toxicity 4 (Harmful if swallowed) under GHS. | Rat (predicted) | Oral | [1] |

Table 2: Carcinogenicity and Tumor Initiating Activity

| Study Type | Species | Strain | Route | Dosing Regimen | Results | Reference |

| Carcinogenicity | Mouse | Not specified | Topical (skin) | Not specified | Weak carcinogen | [2] |

| Tumor Initiation | Mouse | Not specified | Topical (skin) | Not specified | Strong tumor initiator | [2] |

Table 3: Mutagenicity (Ames Test)

| Compound | Strain | Metabolic Activation (S9) | Dose | Result | Reference |

| syn-6-MeC-1,2-diol-3,4-epoxide | Salmonella typhimurium | Not applicable | Not specified | Not mutagenic | [3] |

| anti-6-MeC-1,2-diol-3,4-epoxide | Salmonella typhimurium | Not applicable | Not specified | Not mutagenic | [3] |

Metabolic Activation and Pathway

This compound undergoes metabolic activation primarily through the cytochrome P450 (CYP) enzyme system. The initial oxidation can occur at either the aromatic ring or the methyl group. Ring oxidation leads to the formation of dihydrodiols, which can be further metabolized to highly reactive diol epoxides. These diol epoxides are considered the ultimate carcinogenic metabolites of many PAHs as they can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis. Hydroxylation of the methyl group is generally considered a detoxification pathway.

The metabolic pathway of this compound can be summarized as follows:

Experimental Protocols

Carcinogenicity and Tumor Initiation Bioassay on Mouse Skin (Adapted from Hecht et al., 1974)

This protocol describes a typical two-stage skin carcinogenesis study to evaluate the tumor-initiating and complete carcinogenic potential of a test compound.

References

- 1. Comparative tumor initiating activity on mouse skin of 6-nitrobenzo[a]pyrene, 6-nitrochrysene, 3-nitroperylene, 1-nitropyrene and their parent hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Chrysene and methylchrysenes: presence in tobacco smoke and carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Methylchrysene: An In-depth Technical Guide on its Role in Petroleum Geochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylchrysene, a polycyclic aromatic hydrocarbon (PAH), serves as a significant biomarker in the field of petroleum geochemistry. Its presence and relative abundance in crude oils and source rock extracts provide valuable insights into the thermal maturity, depositional environment, and source of organic matter. This technical guide delves into the core principles of utilizing this compound as a geochemical tool, detailing its formation pathways, analytical methodologies, and the interpretation of its distribution patterns. The document provides a comprehensive overview for researchers and scientists in petroleum exploration and related fields. While this compound and other PAHs are also studied in toxicology and drug development due to their carcinogenic properties, this guide focuses exclusively on their application in geochemistry.

Introduction

Chrysene and its methylated homologues are important polycyclic aromatic compounds found in crude oils, coals, and sediment extracts[1]. Among these, this compound (C₁₉H₁₄) has emerged as a key indicator in petroleum systems analysis. Its molecular structure, a four-ring aromatic system with a methyl group, imparts a high degree of thermal stability, making it a reliable marker even in mature to over-mature petroleum samples[1].

The geochemical significance of this compound lies in its origin from the diagenesis of biogenic precursors, specifically steroids, which are abundant in many types of organic matter that form petroleum[2][3][4]. The transformation of these steroids into aromatic hydrocarbons, including methylchrysenes, is a function of thermal stress over geological time. Consequently, the relative distribution of this compound and its isomers can be used to assess the thermal history of a source rock or crude oil.

Formation Pathway of this compound

The genesis of this compound in petroleum is intricately linked to the diagenetic and catagenetic alteration of steroids, which are common constituents of algae, bacteria, and higher plants.

During the early stages of burial and diagenesis, biological sterols undergo a series of complex reactions including dehydration, hydrogenation, and isomerization to form steranes. With increasing burial depth and temperature, these saturated tetracyclic compounds undergo aromatization. This process involves the progressive dehydrogenation of the steroid nucleus, leading to the formation of monoaromatic and subsequently triaromatic steroids. Further thermal alteration can lead to the cleavage of the cyclopentane ring (D-ring) and rearrangement to form chrysene and its alkylated derivatives, including this compound.

Geochemical Significance and Data Interpretation

The utility of this compound in petroleum geochemistry stems from the predictable changes in its concentration relative to its isomers and other aromatic compounds with increasing thermal maturity and varying source inputs.

Thermal Maturity Indicator

One of the most widely used parameters is the ratio of 2-methylchrysene to 1-methylchrysene. As thermal maturity increases, the more stable 2-methyl isomer is favored over the 1-methyl isomer. The 2-/1-methylchrysene ratio remains relatively constant at low maturity stages and then increases significantly with the onset of intense hydrocarbon generation. This makes it a useful tool for assessing the maturity of both source rocks and crude oils.

Source Rock Characterization

The overall distribution pattern of chrysene and its methylated isomers can help in distinguishing petroleum families and correlating oils to their source rocks. For instance, oils derived from different source rocks can exhibit distinct relative abundances of methylchrysenes versus methylbenzo[a]anthracenes.

Data Presentation

While absolute concentrations of this compound can vary significantly depending on the richness and type of the source rock, as well as subsequent migration and alteration processes, the relative ratios of related compounds provide more robust geochemical information. The following tables summarize key geochemical parameters derived from methylchrysenes and provide context with total PAH concentrations found in various crude oils.

Table 1: Geochemical Parameters Derived from Methylchrysenes

| Parameter | Formula | Geochemical Interpretation | Reference |

| Methylchrysene Index | (2-MC + 3-MC) / (1-MC + 4-MC + 5-MC + 6-MC) | Increases with thermal maturity. | |

| 2-/1-Methylchrysene Ratio | 2-Methylchrysene / 1-Methylchrysene | Increases significantly at the onset of the oil window. | |

| Methylchrysene/Chrysene Ratio | Σ(Methylchrysenes) / Chrysene | Can be indicative of source and maturity. |

Table 2: Representative Concentrations of Total PAHs in Crude Oils from Various Locations

| Location | Crude Oil Type | Total PAH Concentration (ng/g) | Reference |

| South Louisiana, USA | Light Crude | 1,000 | |

| Kuwait | Medium Crude | 2,800 | |

| Persian Gulf | - | 40 | |

| Libya | - | 1,320 | |

| Venezuela | - | 1,660 |

Note: Specific concentration data for this compound is not consistently reported across the literature. The data above for total PAHs provides a general context for the abundance of these compounds in crude oil.

Experimental Protocols

The analysis of this compound in petroleum samples involves a multi-step process of sample preparation, fractionation, and instrumental analysis.

Sample Preparation and Fractionation

-

Deasphalting: A known amount of crude oil or rock extract is dissolved in a minimal amount of dichloromethane (DCM). n-heptane is then added in excess (e.g., 40:1 v/w ratio of n-heptane to sample) to precipitate the asphaltenes. The mixture is typically allowed to stand for several hours or overnight before filtering to separate the soluble maltene fraction.

-

Column Chromatography: The maltene fraction is then separated into saturated hydrocarbons, aromatic hydrocarbons, and polar compounds using column chromatography.

-

Column Packing: A glass column is packed with activated silica gel and alumina.

-

Elution:

-

The saturated hydrocarbon fraction is eluted with a non-polar solvent such as n-hexane.

-

The aromatic hydrocarbon fraction, containing this compound, is subsequently eluted with a solvent of intermediate polarity, typically a mixture of n-hexane and DCM (e.g., 2:1 v/v).

-

The polar compounds (resins) are eluted with a more polar solvent mixture, such as DCM and methanol.

-

-

-

Concentration: The collected aromatic fraction is concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen before instrumental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the separation and identification of individual aromatic compounds.

-

GC Conditions:

-

Column: A fused silica capillary column with a non-polar or semi-polar stationary phase (e.g., HP-5MS) is typically used.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Temperature Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 310°C) to ensure the elution of a wide range of aromatic compounds.

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) is used.

-

Acquisition Mode: The mass spectrometer is operated in full scan mode to acquire mass spectra for compound identification and in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target compounds. For methylchrysenes, the molecular ion (m/z 242) is monitored.

-

-

Identification and Quantification:

-

This compound and other isomers are identified by comparing their mass spectra and retention times with those of authentic standards.

-

Quantification is performed by integrating the peak areas of the target compounds in the SIM chromatogram and comparing them to the response of an internal standard (e.g., deuterated chrysene) of known concentration.

-

Visualization of Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for this compound analysis and the logical framework for its use as a geochemical biomarker.

Conclusion

This compound is a robust and valuable biomarker in petroleum geochemistry. Its formation from the diagenesis of steroids provides a direct link to the original organic matter, and its thermal stability allows for its application across a wide range of geological scenarios. The analysis of this compound and its isomers, through detailed experimental protocols involving chromatographic separation and GC-MS analysis, yields critical data for assessing thermal maturity, characterizing source rocks, and performing oil-to-source correlations. While quantitative data on absolute concentrations can be sparse, the use of relative abundance and isomer ratios provides a powerful framework for understanding the history of petroleum generation and accumulation. This in-depth guide provides the foundational knowledge for researchers and scientists to effectively utilize this compound in their geochemical investigations.

References

Preliminary Investigation of 6-Methylchrysene Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the toxicity of 6-Methylchrysene, a polycyclic aromatic hydrocarbon (PAH). While comprehensive toxicological data is not exhaustive, this document synthesizes available information on its carcinogenicity, mutagenicity, and metabolism. This compound is generally considered a weak complete carcinogen but a strong tumor initiator. Its metabolic activation is primarily mediated by cytochrome P450 enzymes, leading to the formation of genotoxic metabolites and DNA adducts. This guide presents available quantitative and qualitative data, detailed experimental protocols for key toxicological assays, and visual representations of relevant biological pathways to support further research and risk assessment.

Introduction

This compound is a member of the methylchrysene family of polycyclic aromatic hydrocarbons (PAHs), which are environmental contaminants often found in tobacco smoke and products of incomplete combustion.[1] While its isomer, 5-methylchrysene, is a potent carcinogen, this compound is generally characterized as a weak carcinogen.[1] However, it has demonstrated significant tumor-initiating activity.[1] Understanding the toxicological profile of this compound is crucial for assessing its risk to human health and for the development of potential therapeutic interventions targeting PAH-induced carcinogenesis. This guide aims to provide a consolidated overview of the current knowledge on this compound toxicity.

Quantitative Toxicological Data

Comprehensive quantitative toxicity data for pure this compound is limited in publicly available literature. The following tables summarize the available information.

Table 1: Acute Toxicity Data for this compound

| Parameter | Species | Route | Value | Source |

| LD50 | Rat (male) | Oral | 1320 - 6690 mg/kg (in Acetonitrile) | [2] |

Note: The provided LD50 value is for a solution of this compound in acetonitrile and exhibits a wide range, indicating a need for further studies with the pure compound.

Table 2: In Vitro Cytotoxicity Data for this compound

| Cell Line | Assay | Endpoint | IC50 Value | Source |

| Not Available | Not Available | Not Available | Data not available in reviewed literature |

Note: Specific IC50 values for this compound in common cell lines such as HepG2 or CHO were not found in the reviewed literature.

Table 3: Carcinogenicity Data for this compound and its Nitro-derivative (Mouse Skin Bioassay)

| Compound | Initiating Dose | Tumor Incidence (%) | Tumors per Mouse | Classification | Source |

| This compound | Not Specified | Not Specified | Not Specified | Weak Carcinogen, Strong Tumor Initiator | [1] |

| 6-Nitrochrysene | 1.0 mg | 60% | 2.1 | Less tumorigenic than Chrysene |

Metabolism and Mechanism of Action

The toxicity of this compound is intrinsically linked to its metabolic activation into reactive intermediates that can damage cellular macromolecules, including DNA.

Metabolic Activation Pathway

The primary pathway for the metabolic activation of this compound involves oxidation by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2. This process leads to the formation of various metabolites, including the proximate carcinogen, trans-1,2-dihydroxy-1,2-dihydro-6-methylchrysene (6-MeC-1,2-diol). Further epoxidation of this diol can lead to the formation of highly reactive diol epoxides that can covalently bind to DNA, forming DNA adducts.

Genotoxicity

The formation of DNA adducts by reactive metabolites of this compound is a critical event in its mechanism of genotoxicity. These adducts can lead to mutations during DNA replication if not repaired, ultimately contributing to the initiation of cancer. Studies have shown that this compound is mutagenic in Salmonella typhimurium and Chinese hamster ovary (CHO) cells.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of this compound toxicity. The following sections provide generalized protocols for key assays, which can be adapted for the specific investigation of this compound.

Ames Test (Bacterial Reverse Mutation Assay)

This test assesses the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Protocol:

-

Bacterial Strains: Utilize Salmonella typhimurium strains TA98 and TA100, with and without metabolic activation.

-

Metabolic Activation: Prepare an S9 fraction from the liver of rats induced with Aroclor 1254.

-

Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a range of concentrations.

-

Assay: In a test tube, combine the bacterial culture, S9 mix (or buffer for non-activation plates), and the test compound solution. Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Data Collection: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.

Mouse Skin Carcinogenicity Bioassay

This in vivo assay evaluates the tumor-initiating and complete carcinogenic potential of a chemical when applied topically to mouse skin.

Protocol:

-

Animals: Use a susceptible mouse strain, such as SENCAR or CD-1, 7-9 weeks old.

-

Initiation: Apply a single topical dose of this compound dissolved in a suitable solvent (e.g., acetone) to the shaved dorsal skin of the mice.

-

Promotion: Two weeks after initiation, begin twice-weekly topical applications of a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), to the same area.

-

Observation: Monitor the animals weekly for the appearance of skin tumors (papillomas). Record the number and size of tumors for each animal.

-

Termination: The study is typically terminated after 20-24 weeks of promotion.

-

Histopathology: Excise tumors and surrounding skin for histopathological examination to confirm the presence of papillomas and identify any progression to carcinomas.

³²P-Postlabeling Assay for DNA Adducts

This highly sensitive method is used to detect and quantify DNA adducts formed by carcinogens.

References

6-Methylchrysene: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylchrysene is a polycyclic aromatic hydrocarbon (PAH) that has been the subject of research due to its presence in tobacco smoke and its classification as a weak carcinogen and strong tumor initiator.[1][2] This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its metabolism, synthesis, and carcinogenic properties. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and cancer research.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₄ | [3] |

| Molecular Weight | 242.3 g/mol | [3] |

| Carcinogenicity | IARC Group 3: Not classifiable as to its carcinogenicity to humans | [3] |

Metabolism of this compound

The metabolism of this compound is a critical area of study, as its metabolic activation is directly linked to its carcinogenic potential. In human tissues, this compound is metabolized by cytochrome P450 (P450) enzymes, primarily in the liver and lungs.

The major metabolic activation pathway involves the formation of a proximate carcinogen, trans-1,2-dihydroxy-1,2-dihydro-6-methylchrysene (6-MeC-1,2-diol). This diol is then further metabolized to a highly reactive diol-epoxide, which can bind to DNA and initiate carcinogenesis.

Key Metabolites and Enzymes

Studies have identified several key metabolites and the P450 enzymes responsible for their formation:

| Metabolite | Forming Enzyme(s) (Human Liver) | Forming Enzyme(s) (Human Lung) |

| 6-MeC-1,2-diol | P450 1A2, P450 2C10 | P450 1A1 |

| Bay region dihydrodiols | P450 1A2, P450 2C10 | P450 1A1 |

| Phenols | P450 1A2, P450 2C10 | P450 1A1 |

| 6-(hydroxymethyl)chrysene | P450 3A4, P450 1A2 | Not specified |

The formation of the proximate carcinogenic 1,2-diols in human liver microsomes ranges from 0.3 to 3.1 pmol/mg protein/min. The 1,2-diol is formed stereoselectively in the 1R,2R configuration.

Metabolic Pathway of this compound

Caption: Metabolic activation of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the photochemical cyclization of corresponding stilbenoids, a process known as the Mallory reaction. This method has been used to prepare this compound as a single isomer with high yields.

Experimental Protocol: Photochemical Synthesis

A general protocol for the photochemical synthesis of this compound is as follows:

-

Preparation of the Stilbenoid Precursor: A suitable stilbenoid precursor is synthesized. This is often achieved through a Wittig reaction between a naphthyl Wittig salt and a substituted benzaldehyde.

-

Photocyclization: The stilbenoid is dissolved in a solvent (e.g., cyclohexane) and irradiated with a UV light source. The reaction is typically carried out in the presence of a stoichiometric amount of iodine, which acts as an oxidizing agent to facilitate the cyclization. Air is often bubbled through the solution during irradiation.

-

Purification: After the reaction is complete, the product is purified using standard techniques such as chromatography to yield pure this compound.

This photochemical approach has been reported to produce this compound in yields of up to 70-88%.

Synthesis Workflow

Caption: Photochemical synthesis of this compound.

Carcinogenicity and Mutagenicity

While the International Agency for Research on Cancer (IARC) classifies this compound as a Group 3 carcinogen ("not classifiable as to its carcinogenicity to humans"), studies on mouse skin have shown it to be a strong tumor initiator, although a weak complete carcinogen.

Comparison with 5-Methylchrysene

A significant body of research compares the carcinogenicity of this compound with its isomer, 5-methylchrysene. 5-Methylchrysene is consistently found to be a much stronger carcinogen. This difference in carcinogenic activity is attributed to the properties of their respective diol-epoxide metabolites. The diol-epoxide of 5-methylchrysene binds to DNA more extensively than the diol-epoxide of this compound.

Mutagenicity studies using Salmonella typhimurium have shown that the syn- and anti-isomers of 6-MeC-1,2-diol-3,4-epoxide were not mutagenic, whereas the corresponding diol-epoxides of 5-methylchrysene were highly mutagenic. This further supports the observation of lower biological activity for the ultimate carcinogenic metabolite of this compound.

Experimental Protocol: Tumor Initiation Assay on Mouse Skin

A typical protocol for assessing the tumor-initiating activity of this compound on mouse skin is as follows:

-

Animal Model: A group of mice (e.g., Swiss mice) is used.

-

Initiation: A solution of this compound in a suitable solvent (e.g., acetone) is applied to a shaved area of the mouse's back.

-

Promotion: After a period of time (e.g., one week), a tumor promoter (e.g., phorbol myristate acetate) is repeatedly applied to the same area.

-

Observation: The mice are monitored for the development of skin tumors over a period of several weeks.

-

Data Analysis: The number of tumors per mouse and the percentage of tumor-bearing mice are recorded and compared to control groups.

Conclusion

This compound is a weakly carcinogenic polycyclic aromatic hydrocarbon that requires metabolic activation to exert its biological effects. Its metabolism, primarily through the cytochrome P450 system, leads to the formation of a diol-epoxide that can form DNA adducts. However, compared to its potent carcinogenic isomer, 5-methylchrysene, the ultimate metabolite of this compound exhibits significantly lower DNA binding and mutagenic activity, which accounts for its weaker carcinogenicity. The synthesis of this compound can be efficiently achieved through photochemical methods. This technical guide provides a foundational understanding for researchers and professionals working with this compound, highlighting the key aspects of its chemistry, metabolism, and toxicology.

References

The Weak Carcinogenic Profile of 6-Methylchrysene: A Comparative Analysis of its Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The carcinogenicity of polycyclic aromatic hydrocarbons (PAHs) is highly dependent on their molecular structure. Methylated PAHs, such as the isomers of methylchrysene, exhibit a wide range of carcinogenic potential, from inactive to highly potent. This technical guide provides a comprehensive analysis of why 6-methylchrysene is considered a weak carcinogen in comparison to its isomers, with a particular focus on the highly carcinogenic 5-methylchrysene. Through a detailed examination of quantitative data from carcinogenicity and mutagenicity studies, a breakdown of experimental protocols, and a visualization of the underlying metabolic activation pathways, this document elucidates the critical structure-activity relationships that govern the carcinogenic potency of methylchrysene isomers.

Introduction

Chrysene and its methylated derivatives are environmental contaminants commonly found in tobacco smoke and products of incomplete combustion of organic materials.[1][2] The position of the methyl group on the chrysene backbone dramatically influences the molecule's biological activity, leading to significant differences in carcinogenic potential among the six isomers of methylchrysene.[1][3] While 5-methylchrysene is recognized as a potent carcinogen, this compound is classified as a weak carcinogen.[1] Understanding the molecular basis for this disparity is crucial for risk assessment and the development of strategies to mitigate the harmful effects of these compounds. This guide synthesizes key research findings to provide a detailed explanation for the observed differences in carcinogenicity.

Comparative Carcinogenicity of Methylchrysene Isomers

The carcinogenic and tumor-initiating activities of the six methylchrysene isomers have been evaluated in various studies, primarily using mouse skin bioassays. The data consistently demonstrate a stark contrast in the potency of these isomers.

Quantitative Data on Tumorigenic Activity

The following table summarizes the results from key studies on the tumor-initiating activity and complete carcinogenicity of methylchrysene isomers on mouse skin.

| Isomer | Tumor-Initiating Activity (% Mice with Tumors) | Tumors per Mouse (Initiation-Promotion) | Complete Carcinogenicity (% Mice with Tumors) | Reference |

| 1-Methylchrysene | Moderate | - | Inactive | |

| 2-Methylchrysene | Moderate | - | Intermediate | |

| 3-Methylchrysene | Strong | - | Intermediate | |

| 4-Methylchrysene | Moderate | - | Intermediate | |

| 5-Methylchrysene | Strong | 3.0 | 100% (after 22 weeks) | |

| This compound | Strong | 2.1 | Weak (after 72 weeks) | |

| Chrysene (unsubstituted) | Moderate | - | Inactive or Weak |

Data presented is a qualitative summary based on multiple sources. Specific quantitative values can vary between studies based on dosing and protocol.

As the data indicates, 5-methylchrysene is a potent carcinogen, both as a tumor initiator and as a complete carcinogen. In contrast, while 3- and this compound are strong tumor initiators, only this compound shows weak activity as a complete carcinogen, and the other isomers are largely inactive or show intermediate responses.

Experimental Protocols for Assessing Carcinogenicity

The evaluation of the carcinogenic potential of methylchrysene isomers relies on well-established experimental protocols, primarily in vivo animal bioassays and in vitro mutagenicity tests.

Mouse Skin Initiation-Promotion Assay

This is a standard method to assess the tumor-initiating activity of a chemical.

-

Animal Model: Typically, female mice are used.

-

Initiation Phase: A single, sub-carcinogenic dose of the test compound (e.g., a methylchrysene isomer) dissolved in a suitable solvent like acetone is applied to a shaved area of the mouse's back.

-

Promotion Phase: After a recovery period (usually 1-2 weeks), a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area, typically twice a week.

-

Observation Period: The mice are monitored for a defined period (e.g., 20-30 weeks), and the number and incidence of skin tumors (papillomas and carcinomas) are recorded.

Complete Carcinogenicity Assay

This assay assesses the ability of a chemical to induce tumors without a separate promoter.

-

Animal Model: Similar to the initiation-promotion assay, female mice are often used.

-

Application: The test compound is repeatedly applied to the shaved skin of the mice over a prolonged period.

-

Observation Period: The animals are observed for an extended duration (e.g., over 70 weeks), and the development of skin tumors is monitored and recorded.

Mutagenicity Assays

Mutagenicity is often correlated with carcinogenicity. The Ames test is a widely used method.

-

Test System: A specific strain of bacteria, typically Salmonella typhimurium, with a mutation that renders it unable to synthesize a required amino acid (e.g., histidine) is used.

-

Metabolic Activation: The test compound is incubated with the bacteria in the presence of a liver extract (S9 fraction), which contains metabolic enzymes (like cytochrome P450s) necessary to convert the pro-carcinogen into its active form.

-

Detection of Mutations: The mixture is plated on a medium lacking the specific amino acid. If the compound is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow and form colonies. The number of colonies is proportional to the mutagenic potency of the compound.

The Role of Metabolic Activation in Carcinogenicity

The carcinogenicity of PAHs like methylchrysene is not an intrinsic property of the parent molecule but is a consequence of its metabolic activation to reactive electrophilic intermediates that can bind to DNA, forming DNA adducts. This process is primarily mediated by cytochrome P450 (CYP) enzymes.

The "Bay Region" Theory and Diol Epoxides

The "bay region" theory of PAH carcinogenesis posits that the ultimate carcinogenic metabolites of many PAHs are dihydrodiol epoxides in which the epoxide ring forms part of a "bay region" of the hydrocarbon. For methylchrysenes, the critical metabolites are the 1,2-diol-3,4-epoxides.

The metabolic activation pathway can be summarized as follows:

Caption: Metabolic activation of 5- and this compound.

Structural Basis for the Difference in Carcinogenicity

The key to the high carcinogenicity of 5-methylchrysene lies in the position of its methyl group. The methyl group in the 5-position is located in the "bay region" of the molecule. This has two significant consequences:

-

Enhanced Formation of the Ultimate Carcinogen: The presence of the methyl group in the bay region facilitates the formation of the highly mutagenic anti-5-MeC-1,2-diol-3,4-epoxide. This specific stereoisomer is a potent ultimate carcinogen.

-

Increased Reactivity of the Diol Epoxide: The bay region methyl group in anti-5-MeC-1,2-diol-3,4-epoxide enhances its reactivity towards DNA.

In contrast, the methyl group in this compound is not situated in a bay region. While this compound is also metabolized to a diol epoxide (anti-6-MeC-1,2-diol-3,4-epoxide), this metabolite is significantly less mutagenic than its 5-methylchrysene counterpart. Studies have shown that at equivalent doses, the this compound diol epoxides are not mutagenic in Salmonella typhimurium, whereas the 5-methylchrysene diol epoxides are highly mutagenic.

Role of Specific Cytochrome P450 Enzymes

The metabolism of both 5-methylchrysene and this compound is catalyzed by several cytochrome P450 enzymes. In human liver microsomes, CYP1A2 and CYP2C10 are important for the metabolic activation of both isomers, while in the human lung, CYP1A1 plays a major role. The formation of the proximate carcinogenic 1,2-diols occurs in human liver samples for both compounds. However, it is the subsequent epoxidation and the inherent properties of the resulting diol epoxide that determine the ultimate carcinogenic potential.

Experimental Workflow for Carcinogenicity Assessment